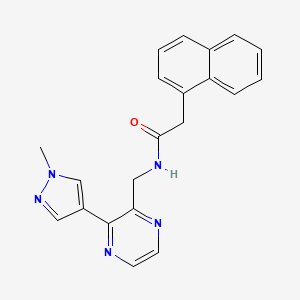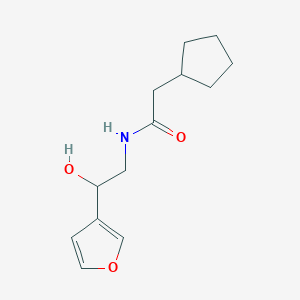
2-cyclopentyl-N-(2-(furan-3-yl)-2-hydroxyethyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-cyclopentyl-N-(2-(furan-3-yl)-2-hydroxyethyl)acetamide, also known as CP94, is a selective antagonist of the serotonin 5-HT1B receptor. It has been extensively studied for its potential use in the treatment of various neurological disorders, including migraine, depression, and anxiety.
Applications De Recherche Scientifique
Organic Synthesis and Chemical Reactivity
A study by Nozoe et al. (1971) focuses on the formation of azulene derivatives from 2H-cyclohepta[b]furan-2-one derivatives, highlighting the chemical reactivity of furan-containing compounds in the presence of malonitrile, cyanoacetamide, and other reagents. This research presents a pathway for synthesizing trisubstituted azulene derivatives, essential for developing novel organic materials (Nozoe, Takase, Nakazawa, & Fukuda, 1971).
Renewable Amine and Alcohol Formation
Liu et al. (2017) explored the reactivity of the renewable amide 3-acetamido-5-acetylfuran, leading to the production of amino-substituted furan and alcohol derivatives through catalytic processes. This study underscores the compound's potential in synthesizing renewable chemicals and intermediates for further chemical transformations (Liu, Stähler, Murphy, Furlong, & Kerton, 2017).
Advanced Synthesis Techniques
He et al. (2018) described a palladium-catalyzed cascade reaction process for synthesizing 2-(furan-3-yl)acetamides, demonstrating the compound's versatility in forming diverse chemical structures. This method allows for efficient and selective synthesis, offering pathways to novel chemical entities with potential pharmaceutical and material science applications (He, Zheng, Liu, Song, Sun, & Chai, 2018).
Propriétés
IUPAC Name |
2-cyclopentyl-N-[2-(furan-3-yl)-2-hydroxyethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO3/c15-12(11-5-6-17-9-11)8-14-13(16)7-10-3-1-2-4-10/h5-6,9-10,12,15H,1-4,7-8H2,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIRINGMZVNXPPA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CC(=O)NCC(C2=COC=C2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(9H-Fluoren-9-ylmethoxycarbonylamino)-1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexane-1-carboxylic acid](/img/structure/B2692923.png)

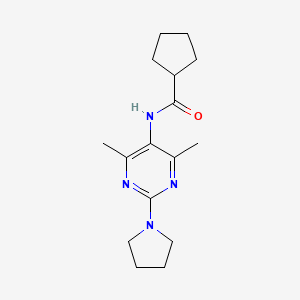
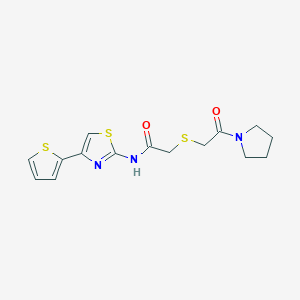
![N-(3-chlorophenyl)-1-phenyl-6-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2692931.png)
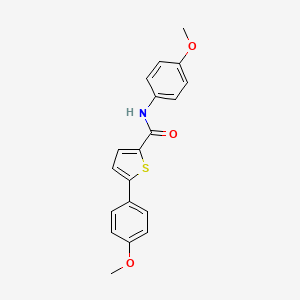
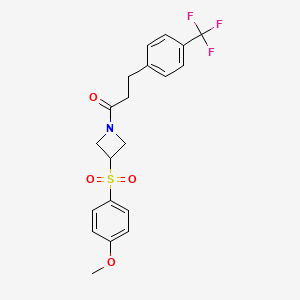

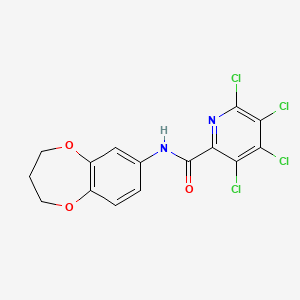
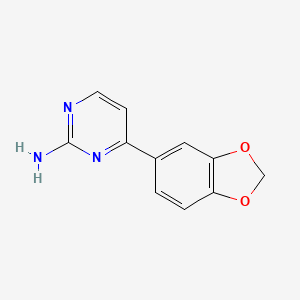
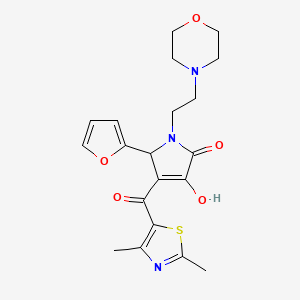
![2-(methylsulfanyl)-N-[6-(2,2,2-trifluoroethoxy)pyridin-3-yl]pyridine-3-carboxamide](/img/structure/B2692941.png)
![Methyl 5-aminobicyclo[3.1.1]heptane-1-carboxylate](/img/structure/B2692945.png)
